2-(3-Oxabicyclo[3.1.0]hexan-6-yl)acetic acid
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Overview
Description
2-(3-Oxabicyclo[310]hexan-6-yl)acetic acid is a heterocyclic compound with a unique bicyclic structure It is characterized by the presence of an oxabicyclo[310]hexane ring system attached to an acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Oxabicyclo[3.1.0]hexan-6-yl)acetic acid typically involves the annulation of cyclopropenes with aminocyclopropanes. This reaction can be catalyzed using either an organic or an iridium photoredox catalyst under blue LED irradiation. The reaction conditions are optimized to achieve high yields and diastereoselectivity, especially when using difluorocyclopropenes with a removable substituent on the cyclopropylaniline .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for larger batches, ensuring consistent quality, and implementing safety measures for handling reactive intermediates.
Chemical Reactions Analysis
Types of Reactions
2-(3-Oxabicyclo[3.1.0]hexan-6-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Conditions for substitution reactions vary depending on the specific substituents involved but often include the use of catalysts and solvents to facilitate the reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or other reduced forms of the compound.
Scientific Research Applications
2-(3-Oxabicyclo[3.1.0]hexan-6-yl)acetic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: Used in the synthesis of specialty chemicals and materials with unique properties
Mechanism of Action
The mechanism of action of 2-(3-Oxabicyclo[3.1.0]hexan-6-yl)acetic acid involves its interaction with specific molecular targets. The compound’s bicyclic structure allows it to fit into enzyme active sites, potentially inhibiting or modifying enzyme activity. The exact pathways and targets depend on the specific application and the biological system .
Comparison with Similar Compounds
Similar Compounds
- 2-(2-Oxabicyclo[3.1.0]hexan-6-yl)acetic acid
- 6,6-Dimethyl-3-azabicyclo[3.1.0]hexane
Uniqueness
2-(3-Oxabicyclo[3.1.0]hexan-6-yl)acetic acid is unique due to its specific bicyclic structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may offer advantages in terms of stability, reactivity, and specificity in biological interactions .
Properties
IUPAC Name |
2-(3-oxabicyclo[3.1.0]hexan-6-yl)acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O3/c8-7(9)1-4-5-2-10-3-6(4)5/h4-6H,1-3H2,(H,8,9) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYSCSVKDPCUZBY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C2CC(=O)O)CO1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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